molecular formula C19H18FN3O3S B2823850 4-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrole-2-carboxamide CAS No. 1226446-40-7

4-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2823850
CAS No.: 1226446-40-7
M. Wt: 387.43
InChI Key: SKMJAMJUJODVOJ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrole-2-carboxamide is a chemical compound of interest in medicinal chemistry and biochemical research, designed by integrating a pyrrole-2-carboxamide scaffold with a sulfonamide moiety. This structural framework is commonly investigated for its potential to interact with various enzymes and receptors. The incorporation of the 4-fluorophenyl group is a frequent strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity . The pyrrole heterocycle is a privileged structure in pharmaceuticals and is found in numerous compounds with diverse biological activities . Similarly, the sulfonamide functional group is a key pharmacophore in many established therapeutic agents . Compounds featuring pyrrole-2-carboxamide structures have been studied for various pharmacological activities, including potential anti-inflammatory and analgesic applications . Furthermore, synthetic sulfonamide derivatives incorporating heterocyclic carboxamide units are actively researched as inhibitors of enzymes like carbonic anhydrase (CA), with some showing selectivity towards specific human CA isoforms such as hCA II, IX, and XII . This makes them valuable tools for probing enzyme function and developing new therapeutic leads. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c20-16-5-3-14(4-6-16)15-11-18(23-12-15)19(24)22-10-9-13-1-7-17(8-2-13)27(21,25)26/h1-8,11-12,23H,9-10H2,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMJAMJUJODVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrrole intermediate in the presence of a palladium catalyst.

    Attachment of the Sulfamoylphenethyl Group: The sulfamoylphenethyl group can be attached through a nucleophilic substitution reaction, where a sulfamoyl chloride derivative reacts with an amine-functionalized pyrrole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, electrophiles, catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrole-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activity, protein-ligand interactions, and cellular pathways.

Medicine

In medicinal chemistry, 4-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrole-2-carboxamide is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmaceutical research.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions.

    Receptors: It may bind to receptors on the cell surface or within cells, influencing signal transduction pathways and cellular responses.

    Proteins: Interaction with other proteins can lead to changes in protein-protein interactions, stability, and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight Key Features Biological Relevance Reference
Target Compound 4-(4-fluorophenyl), N-[2-(4-sulfamoylphenyl)ethyl] ~423.43 (estimated) Sulfamoyl group for solubility; fluorophenyl for stability Potential kinase or protease inhibition N/A
4-(2,4-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-1H-pyrrole-2-carboxamide 2,4-Dimethoxyphenyl, imidazole-pyridine 529.59 Increased hydrophobicity; methylthio group for electron modulation CK1δ inhibitor (kinase-targeted)
4-(4-Fluorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide Fluorobenzoyl, thienylmethyl 328.36 Thienylmethyl for π-π interactions; benzoyl for rigidity Unknown (structural analog)
5-(4-Fluorophenyl)-1-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide Tetrahydro-2H-pyran-2-yl, diphenyl ~648.73 (estimated) Lactone ring for bioavailability; diphenyl for hydrophobic binding Atorvastatin derivative (cholesterol-lowering)
(R)-4-((4-(Dimethylamino)-1-(phenylthio)butan-2-yl)amino)-N-(4-ethynylphenyl)-3-nitrobenzenesulfonamide Dimethylamino, ethynylphenyl ~573.64 (estimated) Sulfonamide and nitro groups for electrophilicity Bcl-2/Bcl-xL inhibitor (apoptosis regulation)

Functional Group Impact on Bioactivity

  • Sulfamoyl vs. Sulfonamide Groups: The target compound’s sulfamoyl group (-SO₂NH₂) differs from sulfonamides (-SO₂NHR) in and .
  • Fluorophenyl Positioning : Fluorine at the para position (common in ) minimizes metabolic oxidation compared to ortho/meta substitutions, as seen in kinase inhibitors .

Biological Activity

The compound 4-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈F₁N₃O₂S
  • Molecular Weight : 357.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that the pyrrole moiety plays a crucial role in its pharmacological effects, particularly in inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrole-2-carboxamide exhibit potent antimicrobial properties, particularly against drug-resistant strains of Mycobacterium tuberculosis.

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to 4-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrole-2-carboxamide have shown MIC values as low as <0.016μg/mL<0.016\,\mu g/mL against M. tuberculosis .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

  • Cytotoxicity : The compound has shown IC₅₀ values greater than 64 μg/mL in non-cancerous cells, indicating a favorable safety profile .

Structure-Activity Relationship (SAR)

The biological activity is heavily influenced by the substituents on the pyrrole ring and the carboxamide group.

SubstituentEffect on Activity
4-Fluorophenyl Enhances potency against M. tuberculosis
Sulfonamide Group Increases solubility and bioavailability
Alkyl Chain Length Optimal length enhances binding affinity

Research indicates that modifications to the phenyl groups can lead to significant changes in activity, with electron-withdrawing groups generally enhancing potency .

Case Studies

  • Study on Antitubercular Activity :
    • A series of pyrrole derivatives were synthesized and evaluated for their antitubercular activity. The compound demonstrated excellent efficacy against drug-resistant strains, outperforming standard treatments like isoniazid .
  • Cytotoxicity Assessment :
    • In a study involving various cancer cell lines, the compound exhibited selective cytotoxicity, sparing normal cells while effectively reducing viability in cancerous cells .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl protons at ~7.2–7.8 ppm, pyrrole protons at ~6.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ±2 ppm) .
  • X-ray Crystallography : Resolves 3D conformation, confirming spatial orientation of the sulfamoylphenyl ethyl group .

How can researchers optimize reaction conditions to address low yields during the sulfamoyl group incorporation?

Advanced Research Question
Low yields often stem from incomplete sulfonation or side reactions. Strategies include:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DCM or THF) to stabilize intermediates .
  • Catalyst Screening : Test bases like NaH or K₂CO₃ to enhance nucleophilicity of the sulfonamide precursor .
  • Stepwise Monitoring : Employ TLC or in-situ IR to track reaction progress and adjust stoichiometry .
  • Temperature Gradients : Gradual heating (40°C → 70°C) minimizes decomposition of heat-sensitive intermediates .

How should structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Advanced Research Question

  • Functional Group Variation : Synthesize analogs with modified fluorophenyl (e.g., chloro or methyl substituents) or sulfamoyl groups (e.g., methylsulfonyl) to assess potency shifts .
  • In Vitro Assays : Test against target enzymes (e.g., carbonic anhydrase for sulfamoyl groups) using fluorometric or calorimetric assays .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with biological targets .

How can contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be systematically resolved?

Advanced Research Question
Contradictions often arise from assay variability or impurities. Mitigation strategies:

  • Standardize Assay Conditions : Use consistent buffer pH, temperature, and enzyme concentrations .
  • Purity Validation : Re-characterize batches via HPLC (>98% purity) to rule out impurity-driven artifacts .
  • Cross-Study Comparisons : Analyze structural analogs (e.g., pyrazole or thiophene derivatives) to identify substituent-dependent trends .

What are the key functional groups influencing the compound’s reactivity in nucleophilic or electrophilic reactions?

Basic Research Question

  • Pyrrole Ring : Susceptible to electrophilic substitution at the α-position due to electron-rich aromaticity .
  • Sulfamoyl Group : Acts as a weak nucleophile; reacts with acyl chlorides or alkyl halides under basic conditions .
  • Fluorophenyl Group : Electron-withdrawing effect directs meta/para substitution in further derivatization .

What in silico methods are recommended for predicting the compound’s pharmacokinetic properties?

Advanced Research Question

  • ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability over time .
  • QSAR Modeling : Train models on analogs to correlate structural features (e.g., logP, polar surface area) with clearance rates .

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